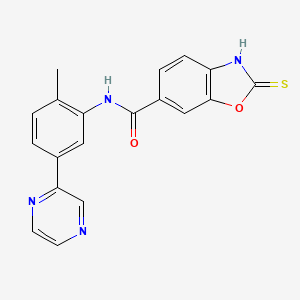![molecular formula C16H22N2O2 B6971572 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one](/img/structure/B6971572.png)
1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one is a complex organic compound featuring a piperidine ring substituted with a 4-ethylpyridine-2-carbonyl group and a propan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with 4-ethylpyridine-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-[(3-Methylphenyl)carbonyl]piperidin-4-one
Comparison: 1-[1-(4-Ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one is unique due to the presence of the 4-ethylpyridine-2-carbonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-[1-(4-ethylpyridine-2-carbonyl)piperidin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-12-8-9-17-13(11-12)16(20)18-10-6-5-7-14(18)15(19)4-2/h8-9,11,14H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTSADSEZQKFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCCC2C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide](/img/structure/B6971493.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[2-(2-methylpropyl)oxan-3-yl]acetamide](/img/structure/B6971498.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(2-methylpropyl)oxan-3-yl]butanamide](/img/structure/B6971505.png)

![1-tert-butyl-N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,5-dimethylpyrazole-4-carboxamide](/img/structure/B6971519.png)
![3-bromo-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyridine-4-carboxamide](/img/structure/B6971526.png)
![1-[2-(3-chloro-5-fluoroanilino)acetyl]-N-methyl-N-propan-2-ylpiperidine-4-carboxamide](/img/structure/B6971529.png)

![3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B6971562.png)
![1-[1-[2-(Furan-3-yl)acetyl]piperidin-2-yl]propan-1-one](/img/structure/B6971563.png)
![[2-[(1-Cyclopentylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6971564.png)

![3-(3,5-dimethylpyrazol-1-yl)-1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B6971581.png)
![4-bromo-N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6971584.png)
